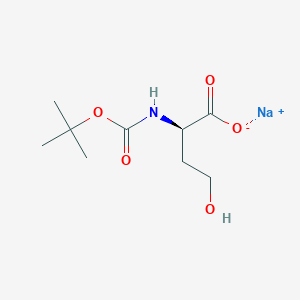![molecular formula C8H8N4OS B12971455 5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)
5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide is a heterocyclic compound that belongs to the benzo[d]thiazole family. Compounds containing the benzo[d]thiazole moiety are known for their diverse biological activities, including antibacterial, antifungal, anticancer, antidiabetic, antidepressant, anticonvulsant, and neuroprotective properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole derivatives with hydroxylamine and suitable carboxylic acid derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer, antidiabetic, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives such as:
2-Aminothiazole: Known for its anticancer and antimicrobial properties.
Benzothiazole-2-carboxamide: Investigated for its potential as an EGFR inhibitor.
Uniqueness
5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and hydroxy groups, along with the benzo[d]thiazole core, makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-amino-N'-hydroxy-1,3-benzothiazole-2-carboximidamide |
InChI |
InChI=1S/C8H8N4OS/c9-4-1-2-6-5(3-4)11-8(14-6)7(10)12-13/h1-3,13H,9H2,(H2,10,12) |
InChI Key |
OJKNKKZITXAYSR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1N)N=C(S2)/C(=N/O)/N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)


![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)


![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)




![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)


